molecular formula C24H30O3 B12505648 2-Hydroxy-3-(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)chromen-4-one

2-Hydroxy-3-(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)chromen-4-one

Cat. No.: B12505648
M. Wt: 366.5 g/mol
InChI Key: NJJDBBUWWOAOLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ferulenol can be synthesized through the prenylation of 4-hydroxycoumarin. In one method, Escherichia coli BL21(DE3)pLysS strain is engineered as an in vivo prenylation system. This involves co-expressing genes encoding Aspergillus terreus aromatic prenyltransferase and truncated 1-deoxy-D-xylose 5-phosphate synthase of Croton stellatopilosus. The fed precursor, 4-hydroxycoumarin, undergoes prenylation to produce ferulenol .

Industrial Production Methods

Industrial production of ferulenol can leverage biotransformation processes using engineered microbial systems. The recombinant E. coli strains can produce ferulenol without the external supply of prenyl precursors, making the process efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

Ferulenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activities.

Common Reagents and Conditions

Common reagents used in the reactions involving ferulenol include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of ferulenol, which exhibit enhanced biological activities .

Mechanism of Action

Ferulenol exerts its effects by inhibiting the enzyme malate:quinone oxidoreductase, which is essential for the survival of several bacteria and parasites. This enzyme catalyzes the oxidation of malate to oxaloacetate, a crucial step in the tricarboxylic acid cycle. By inhibiting this enzyme, ferulenol disrupts cellular bioenergetics and contributes to the antimicrobial activity .

Properties

Molecular Formula

C24H30O3

Molecular Weight

366.5 g/mol

IUPAC Name

4-hydroxy-3-(3,7,11-trimethyldodeca-2,6,10-trienyl)chromen-2-one

InChI

InChI=1S/C24H30O3/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-21-23(25)20-13-5-6-14-22(20)27-24(21)26/h5-6,9,11,13-15,25H,7-8,10,12,16H2,1-4H3

InChI Key

NJJDBBUWWOAOLD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCC1=C(C2=CC=CC=C2OC1=O)O)C)C)C

Origin of Product

United States

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